2-ethoxy-N-(4-sulfamoylphenyl)benzamide
Description
2-Ethoxy-N-(4-sulfamoylphenyl)benzamide is a synthetic benzamide derivative characterized by an ethoxy group at the 2-position of the benzene ring and a sulfamoylphenyl moiety attached via an amide linkage. This compound belongs to a class of molecules designed for targeted biological activities, including enzyme inhibition and anti-inflammatory applications. Its structural features, such as the sulfamoyl group (-SO₂NH₂), are critical for interactions with enzymes like carbonic anhydrases (CAs) or inflammasome components (e.g., NLRP3) .
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-ethoxy-N-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C15H16N2O4S/c1-2-21-14-6-4-3-5-13(14)15(18)17-11-7-9-12(10-8-11)22(16,19)20/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20) |
InChI Key |
IVSQNDSYVZAKLO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Enzyme Inhibition
- Sulfamoyl Group: The -SO₂NH₂ moiety is a hallmark of CA inhibitors. Derivatives like N-(1-(4-methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide exhibit tautomerism (thione vs. thiol forms), which influences binding to CA active sites .
- Electron-Withdrawing Groups : The 5-chloro-2-methoxy analog (MW 340.78) demonstrated efficacy in reducing infarct size in myocardial ischemia models, likely due to enhanced stability and target engagement .
Physicochemical Properties
- Melting Points: Compounds with rigid structures, such as N-(1-(4-methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide, exhibit higher melting points (254–256°C) compared to simpler analogs like this compound, reflecting increased crystallinity from extended conjugation .
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